1-(2,3,4,5-TETRAMETHYLBENZENESULFONYL)PIPERIDINE
Overview
Description
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C₁₅H₂₃NO₂S It consists of a piperidine ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]piperidine can be synthesized through a multi-step process involving the sulfonylation of piperidine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-(2,3,4,5-TETRAMETHYLBENZENESULFONYL)PIPERIDINE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-TETRAMETHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Pyridine: An aromatic heterocyclic compound with a nitrogen atom in the ring.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness: 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]piperidine is unique due to the presence of the sulfonyl group attached to a tetramethylphenyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-15(14(4)13(3)12(11)2)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTJZCPDTNJCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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